![molecular formula C13H9ClN2S B1269361 4-Benzothiazol-2-yl-3-chloro-phenylamine CAS No. 43088-00-2](/img/structure/B1269361.png)
4-Benzothiazol-2-yl-3-chloro-phenylamine
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Overview
Description
4-Benzothiazol-2-yl-3-chloro-phenylamine is a chemical compound with the molecular formula C13H9ClN2S and a molecular weight of 260.74 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Benzothiazol-2-yl-3-chloro-phenylamine consists of a benzothiazole ring attached to a phenylamine group via a carbon atom . The benzothiazole ring contains a sulfur and a nitrogen atom . The compound also has a chlorine atom attached to the phenylamine group .Physical And Chemical Properties Analysis
4-Benzothiazol-2-yl-3-chloro-phenylamine has a molecular weight of 260.74 g/mol . Other physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .Scientific Research Applications
Anti-Tubercular Applications
The compound 4-Benzothiazol-2-yl-3-chloro-phenylamine has shown promise in the field of anti-tubercular drug development. Recent synthetic advancements have led to benzothiazole derivatives that exhibit significant in vitro and in vivo activity against Mycobacterium tuberculosis. These derivatives have been compared with standard reference drugs, demonstrating better inhibition potency. The synthesis of these compounds involves various pathways, including diazo-coupling and Knoevenagel condensation, and their structure-activity relationships have been explored through molecular docking studies .
Green Chemistry Synthesis
In the realm of green chemistry, benzothiazole compounds, including 4-Benzothiazol-2-yl-3-chloro-phenylamine, are synthesized using environmentally friendly methods. These methods utilize raw materials such as thioamide or carbon dioxide (CO2) and aim to reduce the environmental impact of chemical synthesis. The benzothiazole ring system, found in various natural compounds, is synthesized from condensation reactions involving 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .
Antibacterial Activity
Benzothiazole derivatives have been studied for their antibacterial properties. Specifically, 4-Benzothiazol-2-yl-3-chloro-phenylamine has been evaluated for its effectiveness against bacterial strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. These studies provide insights into the potential use of benzothiazole compounds as antibacterial agents .
Anticancer and Antitumor Activity
The benzothiazole nucleus is a critical scaffold in drug development for its biological activities, including anticancer and antitumor effects. Research has indicated that benzothiazole derivatives can be effective in treating various forms of cancer, with studies highlighting their potential as antimicrobial, anti-inflammatory, and antifungal agents .
Safety and Hazards
The safety and hazards of 4-Benzothiazol-2-yl-3-chloro-phenylamine are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety and hazard information .
Relevant Papers Several papers related to 4-Benzothiazol-2-yl-3-chloro-phenylamine and its derivatives have been retrieved . These papers discuss various aspects such as synthesis, structure, and potential applications of these compounds. For a comprehensive analysis, it is recommended to refer to these papers.
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-3-chloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFGKQLPMWOHTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349876 |
Source
|
Record name | 4-Benzothiazol-2-yl-3-chloro-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzothiazol-2-yl-3-chloro-phenylamine | |
CAS RN |
43088-00-2 |
Source
|
Record name | 4-Benzothiazol-2-yl-3-chloro-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 43088-00-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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